HPPD Enzyme Inhibition: A Novel Off-Target Profile Distinct from Classical NSAID Analogs
This compound demonstrates measurable inhibitory activity against human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 257 nM in a recombinant enzyme assay [1]. This is a mechanistically distinct profile compared to the primary pharmacology of classical 3-biphenylylacetic acid NSAIDs like DKA-9, which act via cyclooxygenase inhibition and for which HPPD inhibition data is absent, indicating a novel target interaction unique to this specific acetyloxy methyl ester substitution pattern.
| Evidence Dimension | Inhibitory activity against human recombinant HPPD |
|---|---|
| Target Compound Data | IC50 = 257 nM |
| Comparator Or Baseline | DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid) – No reported HPPD inhibition activity in standard NSAID pharmacological screens. |
| Quantified Difference | Target compound is a confirmed HPPD inhibitor at sub-micromolar concentrations; the classical analog DKA-9 shows no evidence of this activity, representing a qualitative gain of function. |
| Conditions | Inhibition of human recombinant HPPD expressed in Escherichia coli BL21 (DE3), assessed as effect on maleylacetoacetate formation, 10 min incubation. |
Why This Matters
This provides a scientific rationale for procuring this compound for HPPD-related target screening or as a chemical probe, roles for which traditional biphenylylacetic acid NSAIDs are unsuitable.
- [1] BindingDB. (2021). BDBM50536969 / CHEMBL4541040: IC50 257 nM for human HPPD. Central China Normal University, curated by ChEMBL. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50536969 View Source
